molecular formula C13H11FO3 B8291545 (6-Fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester

(6-Fluoro-4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester

Cat. No. B8291545
M. Wt: 234.22 g/mol
InChI Key: QOMVYQPPZSXVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)Cc1cc(OCc2ccccc2)c2cc(F)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][c:7]2[cH:8][cH:9][c:10]([F:23])[cH:11][c:12]2[c:13]([O:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:14]1)=[O:24].[CH3:25][OH:26]>>[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][c:7]2[cH:8][cH:9][c:10]([F:23])[cH:11][c:12]2[c:13]([OH:15])[cH:14]1)=[O:24]

Inputs

Step One
Name
COC(=O)Cc1cc(OCc2ccccc2)c2cc(F)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)Cc1cc(OCc2ccccc2)c2cc(F)ccc2c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COC(=O)Cc1cc(O)c2cc(F)ccc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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